molecular formula C21H22N6O3S2 B2881616 1-{3-[(3,4-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-4-carboxamide CAS No. 892734-63-3

1-{3-[(3,4-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-4-carboxamide

Cat. No. B2881616
CAS RN: 892734-63-3
M. Wt: 470.57
InChI Key: DUCRDWJNGGAXAM-UHFFFAOYSA-N
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Description

1-{3-[(3,4-Dimethylphenyl)sulfonyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H22N6O3S2 and its molecular weight is 470.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Selective Serotonin Receptor Affinity

Research has delved into the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, evaluating their binding affinity and functional cellular responses to serotonin. These compounds, including closely related analogs, have been found to exhibit potent and selective affinity for serotonin 5-HT6 receptors, indicating their potential for further development as neurological agents (Ivachtchenko et al., 2010).

Herbicidal Activity and Structural Analysis

Another study explored the synthesis and structure-activity relationships of triazolopyrimidinesulfonamide and related compounds, demonstrating their herbicidal activities. This research provided insights into the biophore models of these compounds, identifying leads for further development based on their activity against a range of species (Ren et al., 2000).

Antimicrobial and Antitumor Potential

Thieno[3,2-d]pyrimidine derivatives have been synthesized and assessed for their in vitro activity against human tumor cell lines and antimicrobial properties. Some compounds showed higher activity than standard drugs against liver, colon, and lung cancer cell lines, as well as significant antibacterial activity, suggesting their potential as antitumor and antibacterial agents (Hafez et al., 2017).

Chemical Properties and Synthetic Pathways

Research on the synthesis and chemical properties of 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine derivatives, including those with sulfonamide groups, has expanded understanding of their biological properties. The study aimed at synthesizing these substances to explore their potential applications based on biological activity (Kolosov et al., 2015).

properties

IUPAC Name

1-[10-(3,4-dimethylphenyl)sulfonyl-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O3S2/c1-12-3-4-15(11-13(12)2)32(29,30)21-20-23-19(26-8-5-14(6-9-26)18(22)28)17-16(7-10-31-17)27(20)25-24-21/h3-4,7,10-11,14H,5-6,8-9H2,1-2H3,(H2,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUCRDWJNGGAXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)N5CCC(CC5)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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